molecular formula C12H12O B8476354 2-(3,4-Dihydro-naphth-2-yl)acetaldehyde

2-(3,4-Dihydro-naphth-2-yl)acetaldehyde

Cat. No.: B8476354
M. Wt: 172.22 g/mol
InChI Key: BJOYKRKDPGCHKQ-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-naphth-2-yl)acetaldehyde is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2-(3,4-dihydronaphthalen-2-yl)acetaldehyde

InChI

InChI=1S/C12H12O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-4,8-9H,5-7H2

InChI Key

BJOYKRKDPGCHKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C21)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution, cooled to -60° C., of 18.60 g (0.086 mol) of the ester obtained in Step 1 in 360 ml of CH2Cl2 is treated, dropwise, with a molar solution of diisobutylaluminium hydride in CH2Cl2 (170 ml). After stirring for 2 hours at -60° C., the mixture is hydrolysed, at that temperature, by successive addition of NH4Cl 10% (35 ml) and 1N HCl (42 ml). The temperature of the mixture is increased to 20° C. over a period of 1 hour and the precipitate formed is then suctioned off and washed with CH2Cl2. The filtrate is washed with water and then with saturated NaCl solution, dried and evaporated. The oily residue obtained is chromatographed on silica, eluting with a mixture of cyclohexane/EtOAc=95/5. The expected compound is isolated in the form of a colourless oil and is used as such for the following reaction.
Name
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
42 mL
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Four

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